molecular formula C19H17IN2O2S B386659 (5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione

(5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B386659
M. Wt: 464.3g/mol
InChI Key: OWZKOGUCYUFEHQ-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound with a complex structure. It is characterized by the presence of a thiazolidine-2,4-dione core, which is substituted with an ethylanilino group and an iodobenzylidene moiety.

Preparation Methods

The synthesis of (5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-iodobenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the benzylidene derivative. This intermediate is then reacted with 4-ethylaniline under appropriate conditions to yield the final product .

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

(5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated compounds .

Scientific Research Applications

(5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

(5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H17IN2O2S

Molecular Weight

464.3g/mol

IUPAC Name

(5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H17IN2O2S/c1-2-13-5-9-16(10-6-13)21-12-22-18(23)17(25-19(22)24)11-14-3-7-15(20)8-4-14/h3-11,21H,2,12H2,1H3/b17-11+

InChI Key

OWZKOGUCYUFEHQ-GZTJUZNOSA-N

SMILES

CCC1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)I)SC2=O

Isomeric SMILES

CCC1=CC=C(C=C1)NCN2C(=O)/C(=C\C3=CC=C(C=C3)I)/SC2=O

Canonical SMILES

CCC1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)I)SC2=O

Origin of Product

United States

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